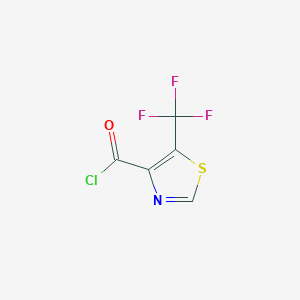

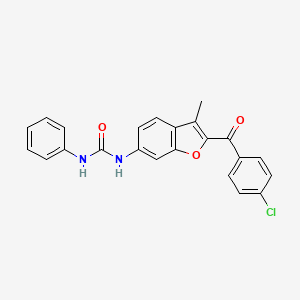

![molecular formula C21H17N3O2 B2495812 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897616-97-6](/img/structure/B2495812.png)

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of closely related compounds involves several steps, including the cyclization of substituted 2-aminopyridines with β-ketocarboxylic esters in conditions such as polyphosphoric acid or mixtures thereof with phosphoryl chloride. Such methods could be adapted for the synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide, focusing on optimizing the yield and purity of the compound (Fülöp et al., 1979).

Molecular Structure Analysis

Structural analysis of similar compounds reveals significant insights into their molecular conformation. For instance, the crystal structure of a related pyrido[1,2-a]pyrimidin-4-one compound showed the pyrido-pyrimidine moiety to be planar, with minor dihedral angles between the pyrimidine and adjacent rings, indicating potential π-π interactions and stabilization by hydrogen bonds (Anthal et al., 2014).

Chemical Reactions and Properties

The reactivity of pyrido[1,2-a]pyrimidin-4-one derivatives toward various reagents suggests a versatile chemistry that could extend to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide. Such compounds participate in reactions that afford diverse heterocyclic structures, indicating their potential as intermediates in the synthesis of complex molecules (Ferrarini et al., 1983).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. The planarity and potential for π-π interactions suggest that N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide might exhibit similar solid-state properties, influencing its solubility and stability (Anthal et al., 2014).

科学的研究の応用

Synthesis and Chemical Reactivity

The compound's synthesis and reactivity have been explored in the context of generating heterocyclic compounds with potential biological activities. For instance, synthesis techniques like microwave irradiative cyclocondensation have been utilized for preparing pyrimidine-linked heterocyclic compounds, demonstrating their antibacterial and insecticidal potentials (Deohate & Palaspagar, 2020). Additionally, studies on the crystal structures of related compounds have contributed to understanding their molecular configurations and interactions, important for designing drugs with specific biological targets (Subasri et al., 2017).

Biological Activity and Therapeutic Potential

Research has also delved into the biological activities of compounds structurally similar to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide, highlighting their therapeutic potential. For example, derivatives have been studied for their dual activity as cholinesterase and Aβ-aggregation inhibitors , offering insights into Alzheimer's disease treatment (Mohamed et al., 2011). Another study identified potent αvβ3 antagonists for the treatment of osteoporosis , showcasing the relevance of pyrimidine derivatives in developing new therapeutic agents (Coleman et al., 2004).

Material Science and Sensing Applications

In material science, research has extended to the design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications. These studies illustrate the compound's utility in creating sensitive and reversible protonation-based colorimetric pH sensors (Yan et al., 2017). Moreover, the development of fluorescent sensors for water using N-heteroaryl-1,8-naphthalimides, including pyrimidinyl derivatives, emphasizes their importance in environmental monitoring and analysis (Li et al., 2011).

作用機序

Target of Action

The primary target of the compound N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is the HIV-1 integrase (IN), an enzyme encoded by the Human Immunodeficiency Virus type 1 (HIV-1) that plays a central role in the insertion of viral DNA into the genome of host cells .

Mode of Action

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme. The keto oxygen atom at position C-4 and the nitrogen atom of the pyrimidine ring moiety chelate the Mg2+ ion, which is crucial for the catalytic activity of the enzyme .

Biochemical Pathways

The action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide affects the viral life cycle pathway, specifically the integration step. By inhibiting the HIV-1 integrase, the compound prevents the insertion of viral DNA into the host genome, thereby blocking the replication of the virus .

Result of Action

The molecular and cellular effects of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide’s action result in the inhibition of HIV-1 replication. By preventing the integration of viral DNA into the host genome, the compound effectively halts the production of new virus particles .

特性

IUPAC Name |

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-10-11-24-18(12-13)22-14(2)19(21(24)26)23-20(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXMQAKBSMYDRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-4-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2495730.png)

![2-cyclohexyl-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2495733.png)

![1-[5-(4-Bromophenyl)-3-(2,4-dichlorophenyl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone](/img/structure/B2495736.png)

![3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B2495738.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)

![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)